![molecular formula C18H19N3O B2800099 N-(3-(2-methyl-1H-indol-1-yl)propyl)isonicotinamide CAS No. 1251578-43-4](/img/structure/B2800099.png)
N-(3-(2-methyl-1H-indol-1-yl)propyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The synthesized compounds were then evaluated for their in vitro antiproliferative activities .Molecular Structure Analysis
The molecular structure of similar compounds was characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 211–213°C and a molecular formula of C17H14N3O2Cl .Scientific Research Applications
Antioxidant Properties
The synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives has been investigated for their antioxidant activity . These compounds were prepared by condensation reactions between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives. Notably, compounds 3j, 3a, and 3k demonstrated remarkable antioxidant activity, making them potential candidates for developing new antioxidant agents. The attachment of halogens at specific positions in the phenyl ring contributed to their enhanced activity.
Tubulin Polymerization Inhibition
Another derivative, N-((1-methyl-1H-indol-3-yl)methyl)pyridin-3-ylmethyl ethanesulfonamide , showed promise as a tubulin polymerization inhibitor . Mechanistic studies revealed that this compound induced cell apoptosis, arrested cells in the G2/M phase, and inhibited tubulin polymerization in a manner consistent with colchicine. Its potential as a therapeutic agent warrants further exploration.
Aldosterone Synthase Inhibition
N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]ethanesulfonamide: (LCI699) was studied for its aldosterone synthase (CYP11B2) inhibition . Clinical trials demonstrated its ability to lower arterial blood pressure. However, its low CYP11B1/CYP11B2 selectivity impacted cortisol secretion. Further optimization may lead to improved clinical outcomes.
COX-2 Inhibition and Anti-Inflammatory Activity
Indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole were synthesized and evaluated for COX-2 inhibitory activity and in vivo anti-inflammatory effects . These derivatives hold promise as potential anti-inflammatory agents.
Tricyclic Indole Synthesis
The Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride yielded tricyclic indole compounds . These compounds have diverse applications due to their unique structure and dynamic properties.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study suggests that a compound with a similar structure induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that N-(3-(2-methyl-1H-indol-1-yl)propyl)isonicotinamide may interact with its targets in a similar manner, leading to changes in cell cycle progression and protein synthesis.
Biochemical Pathways
This suggests that the compound could potentially affect multiple biochemical pathways, leading to downstream effects such as the inhibition of viral replication, reduction of inflammation, prevention of cancer cell proliferation, and more .
Result of Action
Based on the known biological activities of indole derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular level, including inducing apoptosis, inhibiting protein synthesis, and altering cell cycle progression .
Action Environment
The compound’s indole derivative structure suggests it may have a wide range of biological activities, making it a promising area for future research .
Future Directions
properties
IUPAC Name |
N-[3-(2-methylindol-1-yl)propyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-14-13-16-5-2-3-6-17(16)21(14)12-4-9-20-18(22)15-7-10-19-11-8-15/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBUZWXFDYGVFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCCNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.